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molecular formula C15H10ClNO2 B8696688 2-Chloro-1-methylaminoanthraquinone

2-Chloro-1-methylaminoanthraquinone

Cat. No. B8696688
M. Wt: 271.70 g/mol
InChI Key: FOCLYEPZDBQEQC-UHFFFAOYSA-N
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Patent
US04195012

Procedure details

A solution of 1-amino-2-chloroanthraquinone (2.6 grams; 0.01 mole) and methyl fluorosulfonate (1.254 grams; 0.011 mole) in toluene (50 mls) was refluxed for 22 hours and filtered while hot. The residue in the flask was combined with the filter cake and the combined solids were slurried in 5 N sodium hydroxide at 25° C. for 0.5 hour. The slurry was then filtered, and the solid was rinsed with water and dried. The yield of product obtained was 41% of theoretical.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.254 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[Cl:18].FS(O[CH3:24])(=O)=O>C1(C)C=CC=CC=1>[Cl:18][C:3]1[CH:4]=[CH:5][C:6]2[C:7](=[O:17])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14](=[O:16])[C:15]=2[C:2]=1[NH:1][CH3:24]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)Cl
Name
Quantity
1.254 g
Type
reactant
Smiles
FS(=O)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered while hot
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
the solid was rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The yield of product obtained

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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